

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-phenylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-biphenylcarboxylate*

Cat. No.: *B554700*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the core physicochemical properties of Methyl 4-phenylbenzoate, complete with experimental protocols and logical workflow diagrams for characterization.

Introduction

Methyl 4-phenylbenzoate, also known as methyl biphenyl-4-carboxylate, is an aromatic ester with the chemical formula $C_{14}H_{12}O_2$.^{[1][2][3]} It appears as a white to off-white crystalline powder.^[1] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and flavors.^[1] Its biphenyl structure is a common motif in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental for its application in drug design, formulation, and quality control.

Physicochemical Properties

The key physicochemical properties of Methyl 4-phenylbenzoate are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1][2][4]
Molecular Weight	212.24 g/mol	[5][6]
CAS Number	720-75-2	[1][3]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	117-119 °C	[7]
Boiling Point	307.8 °C at 760 mmHg	[2][3]
Density	1.048 g/cm ³	[2][3]
Flash Point	132.7 °C	[2][3]
Solubility	Sparingly soluble in water	[1]
LogP (Octanol-Water Partition Coefficient)	3.14	[3]
Topological Polar Surface Area (TPSA)	26.3 Å ²	[1]
Refractive Index	1.517	[3]

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of a solid compound like Methyl 4-phenylbenzoate.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus

- Sample Preparation: A small amount of finely powdered, dry Methyl 4-phenylbenzoate is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[8] The tube is tapped

gently to ensure tight packing.[9][10]

- Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[9]
- Approximate Determination: A rapid heating rate (10-20 °C/minute) is used initially to determine an approximate melting range.[9]
- Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C/minute, starting from a temperature approximately 15-20 °C below the approximate melting point.[9][10]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[11]

Boiling Point Determination

Determining the boiling point of a high-boiling solid like Methyl 4-phenylbenzoate requires specific micro-scale techniques, as distillation of a small sample is often impractical.

Methodology: Thiele Tube Method

- Sample Preparation: A few milligrams of Methyl 4-phenylbenzoate are placed in a small fusion or test tube. A capillary tube, sealed at one end, is inverted and placed into the sample tube.[12]
- Apparatus Setup: The sample tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is then clamped and immersed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).[12][13]
- Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner or micro-burner.[12][13] Convection currents will ensure uniform heating of the oil bath.[13]
- Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[12]

- Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13] This temperature corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is crucial for applications in drug formulation and solvent selection for synthesis.

Methodology: Shake-Flask Method

- System Preparation: A known mass (e.g., 10 mg) of Methyl 4-phenylbenzoate is added to a vial containing a precise volume (e.g., 1.0 mL) of the solvent of interest (e.g., water, ethanol, DMSO).
- Equilibration: The vial is sealed and agitated (e.g., using a shaker or vortex mixer) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]
- Phase Separation: The resulting mixture is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.
- Analysis: A sample of the clear supernatant is carefully removed. The concentration of the dissolved Methyl 4-phenylbenzoate in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the response to a standard curve.
- Classification: For a qualitative assessment, solubility can be described based on observation. For instance, if 25 mg of the compound dissolves in 0.75 mL of water, it can be classified accordingly.[15] The compound is known to be sparingly soluble in water.[1]

Visualizations

The following diagrams illustrate the structural relationships and a typical workflow for the characterization of Methyl 4-phenylbenzoate.

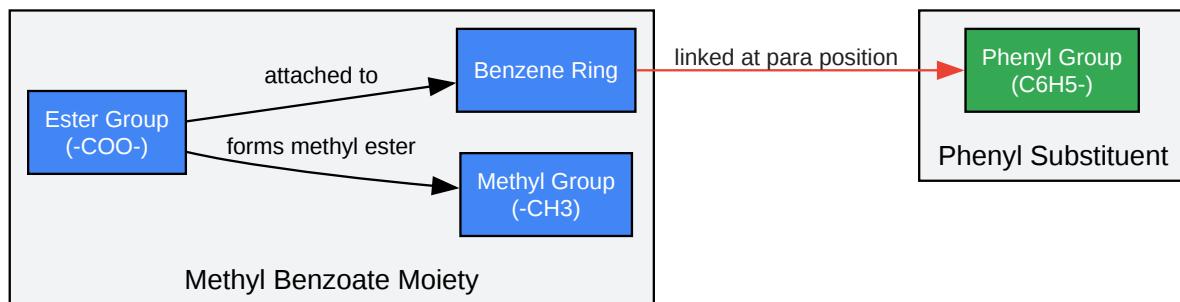


Diagram 1: Structural Components of Methyl 4-phenylbenzoate

[Click to download full resolution via product page](#)

Diagram 1: Structural components of Methyl 4-phenylbenzoate.

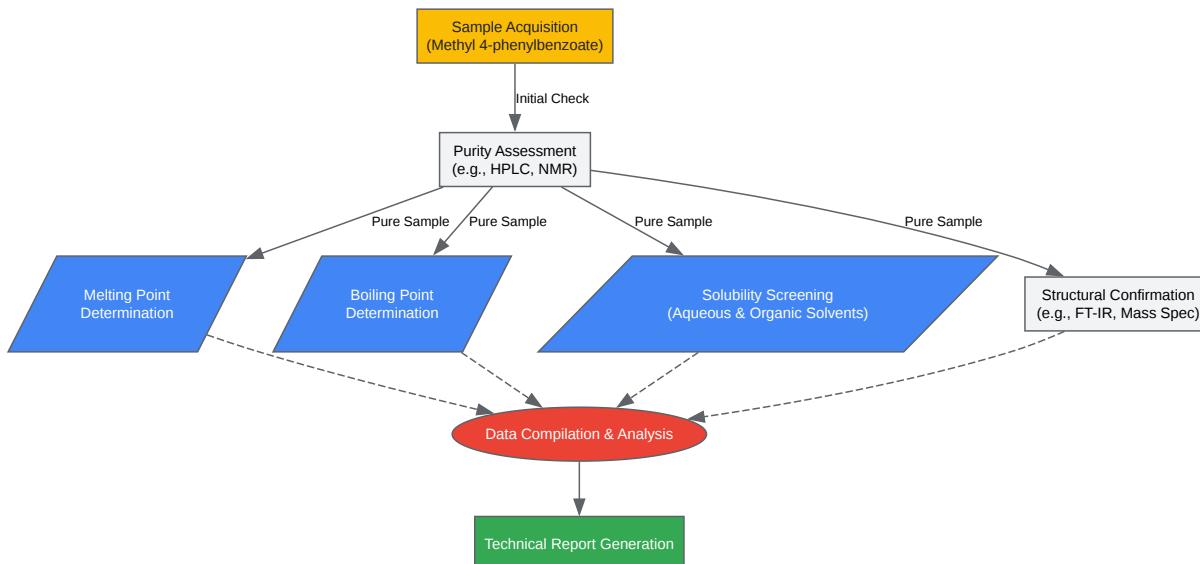


Diagram 2: Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Diagram 2: A general workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Methyl 4-phenylbenzoate | CAS#:720-75-2 | Chemsoc [chemsoc.com]
- 5. Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pennwest.edu [pennwest.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-phenylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554700#physicochemical-properties-of-methyl-4-phenylbenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com